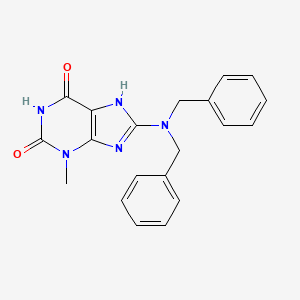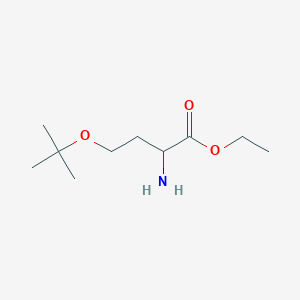
8-(dibenzylamino)-3-methyl-7H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(dibenzylamino)-3-methyl-7H-purine-2,6-dione, also known as DBMP, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential as a therapeutic agent. DBMP belongs to the class of purine derivatives, which have been extensively studied for their biological activities.
Aplicaciones Científicas De Investigación
Purine Analogues in Therapeutic Research
Purine analogs, such as 2',3'-Dideoxyinosine (ddI) and others, have been extensively studied for their therapeutic potentials, especially in the context of antiviral treatments. For instance, ddI is a purine analogue that suppresses the replication of the human immunodeficiency virus (HIV) and has been used in patients with AIDS or AIDS-related complex. The compound demonstrates the utility of purine derivatives in developing treatments for viral infections by targeting specific viral enzymes or pathways (Lambert et al., 1990).
Neuroprotection and Adenosine Receptors
Research on caffeine and its analogs, which act as adenosine receptor antagonists, has shown potential in neuroprotection, particularly in models of Parkinson's disease. This area of study highlights the significance of purine-based compounds in modulating neurotransmitter systems for therapeutic effects. Such studies suggest that compounds targeting adenosine receptors could offer a strategy for treating neurodegenerative diseases by protecting dopaminergic neurons (Chen et al., 2001).
Metabolic Studies and Drug Excretion
Metabolism and excretion studies of parabens, which share structural similarities with the query compound by having a benzyl group, provide insights into the metabolic pathways and elimination profiles of synthetic compounds in humans. Such studies are crucial for understanding the pharmacokinetics and safety profiles of new drugs or chemical agents. For example, research on the metabolism and urinary excretion of methyl, iso-, and n-butyl paraben after oral dosage elucidates how modifications in the chemical structure influence their metabolic fate and elimination (Moos et al., 2016).
Propiedades
IUPAC Name |
8-(dibenzylamino)-3-methyl-7H-purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2/c1-24-17-16(18(26)23-20(24)27)21-19(22-17)25(12-14-8-4-2-5-9-14)13-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3,(H,21,22)(H,23,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQYLSHBMZLMHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)NC(=N2)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-[4-(4-methoxyphenyl)piperazino]-1-ethanone](/img/structure/B2897938.png)

![N-(4-butylphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2897946.png)
![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2897949.png)
![(3R,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(1-methylpyrazol-4-yl)piperidine-4-carboxylic acid](/img/structure/B2897950.png)



![N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2897954.png)
![2-ethoxy-6-{(E)-[(4-ethoxyphenyl)imino]methyl}phenol](/img/structure/B2897955.png)

